BAY-5516

Description

Properties

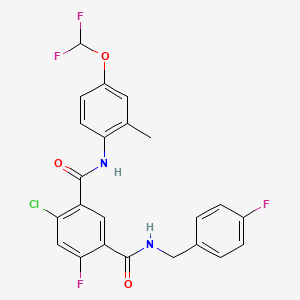

Molecular Formula |

C23H17ClF4N2O3 |

|---|---|

Molecular Weight |

480.8 g/mol |

IUPAC Name |

4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C23H17ClF4N2O3/c1-12-8-15(33-23(27)28)6-7-20(12)30-22(32)16-9-17(19(26)10-18(16)24)21(31)29-11-13-2-4-14(25)5-3-13/h2-10,23H,11H2,1H3,(H,29,31)(H,30,32) |

InChI Key |

NFAGOVIQVGGRKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(F)F)NC(=O)C2=C(C=C(C(=C2)C(=O)NCC3=CC=C(C=C3)F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of BAY-5516, a Covalent Inverse Agagonist of PPARγ

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BAY-5516 is a potent and orally bioavailable covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Its mechanism of action centers on the unique stabilization of a repressive conformation of the PPARγ protein, leading to the recruitment of corepressor complexes and subsequent downregulation of target gene transcription. This technical guide elucidates the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism, providing a comprehensive resource for researchers in oncology and metabolic diseases.

Introduction to PPARγ and Inverse Agonism

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. In its basal state, PPARγ heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes. Without an activating ligand, the PPARγ-RXR complex is typically bound to a corepressor complex, which includes proteins like Nuclear Receptor Corepressor (NCoR) and Silencing Mediator for Retinoid and Thyroid-hormone Receptors (SMRT), leading to transcriptional repression.

Upon binding of an agonist, PPARγ undergoes a conformational change that results in the dissociation of the corepressor complex and recruitment of coactivators. This switch to a coactivator complex initiates the transcription of target genes.

Inverse agonists , in contrast to agonists, actively stabilize the repressive conformation of PPARγ, enhancing its interaction with corepressors and leading to a more profound and sustained repression of gene transcription than the basal, unliganded state.

This compound: A Covalent Inverse Agonist

This compound is distinguished by its covalent mode of binding to PPARγ. It specifically targets a cysteine residue (Cys285) within the ligand-binding domain (LBD) of PPARγ. This covalent interaction provides a durable and potent inverse agonistic effect.

Molecular Interaction and Structural Basis

Structural studies have revealed a two-step mechanism for this compound's interaction with PPARγ:

-

Pre-covalent Binding: this compound initially docks into the ligand-binding pocket in a non-covalent conformation. This initial interaction is crucial for the compound's high affinity.

-

Covalent Bond Formation: Subsequently, the molecule forms a covalent bond with the thiol group of Cys285. This covalent linkage locks the ligand in place and induces a specific conformational change in the receptor.

This post-covalent conformation enhances the binding surface for corepressor proteins, thereby stabilizing the repressive state of PPARγ.

Signaling Pathway of this compound

The mechanism of action of this compound can be visualized as a shift in the equilibrium of PPARγ's conformational state towards repression.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value |

| PPARγ Inverse Agonist Activity | IC50 | 6.1 ± 3.6 nM |

| Cellular PPARγ Target Gene Repression | EC50 | Varies by gene (low nM range) |

Table 2: Selectivity Profile of this compound

| Nuclear Receptor | Selectivity vs. PPARγ |

| PPARα | >1000-fold |

| PPARδ | >1000-fold |

| Other Nuclear Receptors | High |

Table 3: In Vivo Pharmacodynamic Effects of this compound

| Biomarker | Effect |

| PPARγ Target Gene Expression (in tumor tissue) | Dose-dependent repression |

| Tumor Growth in Xenograft Models | Significant inhibition |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PPARγ Inverse Agonism

This assay measures the ability of a compound to promote the interaction between the PPARγ LBD and a corepressor peptide.

Workflow:

Materials:

-

Recombinant human PPARγ-LBD (GST-tagged)

-

Biotinylated corepressor peptide (e.g., from NCoR)

-

Lanthanide-labeled anti-GST antibody

-

Europium-labeled streptavidin

-

Assay buffer

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Reagents are prepared in the assay buffer.

-

The PPARγ-LBD, anti-GST antibody, corepressor peptide, and streptavidin are added to the wells of the microplate.

-

This compound is added in a dose-response range.

-

The plate is incubated to allow for binding equilibrium.

-

The fluorescence is measured at the emission wavelengths of the donor and acceptor fluorophores.

-

The ratio of acceptor to donor fluorescence is calculated, which is proportional to the binding of the corepressor peptide to the PPARγ-LBD.

-

The data are plotted against the compound concentration to determine the IC50 value.

Cellular Assay for PPARγ Target Gene Repression

This assay evaluates the effect of this compound on the expression of known PPARγ target genes in a cellular context.

Workflow:

Materials:

-

A suitable cell line (e.g., a human bladder cancer cell line with known PPARγ activation)

-

Cell culture medium and supplements

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a range of concentrations of this compound for a specified duration.

-

Total RNA is extracted from the cells.

-

The RNA is reverse-transcribed into cDNA.

-

qPCR is performed to quantify the expression levels of the target and housekeeping genes.

-

The relative expression of the target genes is normalized to the housekeeping gene.

-

The dose-dependent repression of gene expression is used to calculate the EC50 value.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in an animal model.

Workflow:

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line with high PPARγ expression

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Tumor cells are implanted into the mice.

-

Once tumors reach a palpable size, the mice are randomized into different treatment groups.

-

This compound or vehicle is administered according to the study design.

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

-

At the end of the study, tumors can be harvested for analysis of target gene expression to confirm the pharmacodynamic effect of this compound.

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its covalent mechanism of action provides a potent and sustained inverse agonism, leading to robust repression of PPARγ target genes. The preclinical data strongly support its potential as a therapeutic agent in diseases driven by aberrant PPARγ activity, such as certain cancers. The detailed experimental protocols provided herein offer a foundation for further investigation into the nuanced pharmacology of this compound and other covalent PPARγ inverse agonists.

The Discovery and Synthesis of BAY-5516: A Covalent PPARγ Inverse Agonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that is a master regulator of adipogenesis and plays a crucial role in various physiological processes, including inflammation, bone biology, and lipid homeostasis.[1] In recent years, PPARγ has emerged as a potential therapeutic target in oncology, particularly in luminal bladder cancer where it can act as a lineage driver.[1] Unlike PPARγ agonists which activate the receptor and promote the transcription of target genes, inverse agonists like this compound induce a transcriptionally repressive complex, leading to the repression of gene expression.[1] This unique mechanism of action makes this compound a valuable tool for studying PPARγ biology and a promising candidate for the treatment of diseases driven by hyperactivated PPARγ.

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of this compound stemmed from the need for orally bioavailable PPARγ inverse agonists with favorable in vivo properties, a limitation of previously existing tool compounds.[1] The discovery process involved the screening and characterization of a series of 4-chloro-6-fluoroisophthalamides. Structural studies of this chemical series revealed distinct pre- and post-covalent binding positions within the PPARγ ligand-binding domain (LBD). This led to the hypothesis that interactions in the pre-covalent conformation are the primary drivers of binding affinity, while the interactions in the post-covalent conformation are more critical for the cellular functional effects by enhancing the interaction of PPARγ with its corepressors.[1]

Synthesis of this compound

The synthesis of this compound, N-(4-chloro-2-cyanophenyl)-3-fluoro-4-(trifluoromethyl)benzamide, is a multi-step process. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary publication, "Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists" in Bioorganic & Medicinal Chemistry.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Mechanism of Action

This compound functions as a covalent inverse agonist of PPARγ. It selectively targets a reactive cysteine residue uniquely positioned within the PPARγ LBG through a low-reactivity SNAr (Nucleophilic Aromatic Substitution) mechanism. This covalent modification locks the receptor in a conformation that promotes the recruitment of a transcriptionally repressive complex.

Signaling Pathway of PPARγ Inverse Agonism:

Caption: PPARγ signaling in the presence of an agonist versus the inverse agonist this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity

| Parameter | Value |

| IC | 6.1 ± 3.6 nM |

Table 2: Pharmacokinetic Profile in Male Wistar Rats (Intravenous Administration)

| Parameter | This compound |

| Dose (mg/kg) | 0.3 |

| V | 2.7 |

| CL (L/h/kg) | 0.69 |

| t | 4.8 |

Table 3: Selectivity Profile

This compound demonstrates exquisite selectivity for PPARγ over other related nuclear receptors. This high selectivity is attributed to the specific covalent binding mechanism targeting a unique cysteine residue within the PPARγ LBD. Detailed selectivity data against other PPAR isoforms (PPARA and PPARD) can be found in the primary literature.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay is used to measure the ability of a compound to modulate the interaction between the PPARγ LBD and a corepressor peptide.

Experimental Workflow:

Caption: Workflow for the LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay.

Detailed Protocol:

-

Compound Plating: Serially dilute this compound in an appropriate solvent (e.g., DMSO) and add to a 384-well assay plate.

-

Reagent Preparation: Prepare a mixture of GST-tagged PPARγ-LBD and a Terbium-labeled anti-GST antibody in the assay buffer.

-

Corepressor Peptide: Prepare a solution of fluorescein-labeled NCOR2 corepressor peptide in the assay buffer.

-

Assay Assembly: Add the PPARγ-LBD/antibody mixture to the wells containing the compound, followed by the addition of the corepressor peptide solution.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

-

Signal Detection: Read the plate on a TR-FRET enabled plate reader (e.g., PerkinElmer EnVision) using appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the ratio of the acceptor (fluorescein) to donor (terbium) emission signals and plot the data against the compound concentration to determine the EC

50value.

Cellular Reporter Gene Assay

This assay measures the ability of this compound to repress PPARγ-mediated gene transcription in a cellular context.

Experimental Workflow:

Caption: Workflow for the PPARγ Cellular Reporter Gene Assay.

Detailed Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

-

Transfection: Co-transfect the cells with an expression vector for human PPARγ and a reporter plasmid containing a PPARγ response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.

-

Compound Treatment: After transfection, treat the cells with varying concentrations of this compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in reporter gene expression.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase signal to the control (Renilla) luciferase signal and plot the normalized values against the compound concentration to determine the IC

50for transcriptional repression.

Conclusion

This compound represents a significant advancement in the development of PPARγ modulators. Its covalent mechanism of action, potent inverse agonist activity, and favorable pharmacokinetic profile make it a valuable chemical probe for elucidating the complex biology of PPARγ. Furthermore, its ability to repress PPARγ target gene expression in vivo suggests its potential as a therapeutic agent for diseases characterized by PPARγ hyperactivation, such as certain types of cancer. The data and protocols presented in this guide are intended to facilitate further research into this promising compound and the broader field of nuclear receptor modulation.

References

The Role of PPARγ Inhibition in Luminal Bladder Cancer: A Technical Overview of FX-909

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luminal bladder cancer, a molecular subtype of urothelial carcinoma, is characterized by the expression of genes associated with the luminal lineage of urothelial differentiation. A key driver of this subtype is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor and transcription factor that plays a crucial role in tumor growth and immune evasion.[1][2][3] The dependence of luminal bladder tumors on PPARγ signaling presents a promising therapeutic target. This technical guide provides an in-depth overview of FX-909, a first-in-class, orally available, covalent inverse agonist of PPARγ, currently under investigation for the treatment of advanced urothelial carcinoma.[4][5]

Core Tenets of PPARγ Signaling in Luminal Bladder Cancer

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to regulate gene expression. In luminal bladder cancer, the upregulation of the PPARγ/RXRα transcriptional pathway is a key event, often driven by PPARG gene amplifications or activating mutations in PPARG or RXRA. This aberrant signaling promotes tumor cell proliferation and modulates the tumor microenvironment to facilitate escape from immune surveillance.

The activation of PPARγ in luminal bladder cancer has been shown to be a dependency, rendering these tumors vulnerable to PPARγ inhibition. This has led to the development of therapeutic strategies aimed at antagonizing this pathway.

FX-909: A Covalent Inverse Agonist of PPARγ

FX-909 is a novel small molecule designed to specifically target and inhibit the transcriptional activity of PPARγ. Its mechanism of action is that of a covalent inverse agonist. This means it binds to PPARγ and promotes a conformational change that actively represses gene transcription, going beyond simple antagonism by stabilizing a transcriptionally repressive state.

Mechanism of Action

FX-909 acts by inhibiting both basal and ligand-activated transcription mediated by PPARγ. Functional profiling and structural studies have revealed that FX-909 demonstrates improved corepressor-selective inverse agonism, leading to a more stable, transcriptionally repressive conformation of the PPARγ ligand-binding domain (LBD) compared to earlier covalent inverse agonists.

Preclinical Data for FX-909

Preclinical studies have demonstrated the potent anti-tumor activity of FX-909 in luminal bladder cancer models. These studies have established a strong correlation between pharmacokinetic and pharmacodynamic (PK/PD) properties, durable efficacy, and a favorable safety profile in mouse xenograft models of urothelial carcinoma with PPARG amplification or RXRA mutations.

In Vitro Studies

In vitro experiments using urothelial carcinoma cell lines with activated PPARγ signaling have shown that FX-909 effectively inhibits cell growth.

| Compound | Cell Line | Assay | IC50 (nM) |

| FX-909 | UMUC9 | IL1B mRNA suppression | 1.7 |

| FX-909 | HT1197 | ANGPTL4 mRNA suppression | 1.3 |

In Vivo Studies

Subcutaneous xenograft models using human bladder cancer cell lines have been instrumental in evaluating the in vivo efficacy of FX-909.

| Model | Treatment | Dose | Tumor Growth Inhibition |

| PPARG-amplified and RXRA-mutant UC xenografts | FX-909 (oral, twice daily) | 1 mg/kg | Tumor regression |

| PPARG-amplified and RXRA-mutant UC xenografts | FX-909 (oral, twice daily) | 3 mg/kg | Tumor eradication |

| Genetically defined UC xenografts | FX-909 | Dose equivalent to 50 mg in humans | 84% |

Clinical Development of FX-909

FX-909 is currently being evaluated in a Phase 1 clinical trial (NCT05929235) for patients with advanced solid malignancies, including locally advanced or metastatic urothelial carcinoma.

Clinical Trial NCT05929235

The primary objectives of this first-in-human, open-label, dose-escalation and expansion study are to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered FX-909. A key aspect of the trial is the prospective screening of patients for high expression of PPARG, a hallmark of the luminal subtype, using a validated immunohistochemistry (IHC)-based test.

The trial is structured in two parts:

-

Part A (Dose Escalation): A 3+3 design to determine the recommended Phase 2 dose (RP2D).

-

Part B (Dose Expansion): A two-stage design to further evaluate the safety and efficacy of two dose levels of FX-909 in patients with locally advanced or metastatic urothelial carcinoma.

Patients are treated in 28-day cycles with daily oral administration of FX-909. Efficacy data from the biomarker-defined population are anticipated in the first quarter of 2026.

Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of PPARγ inhibitors on the proliferation of bladder cancer cell lines.

Methodology:

-

Cell Culture: Luminal bladder cancer cell lines (e.g., UMUC9, HT1197, 5637) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, cells are treated with a range of concentrations of the PPARγ inhibitor (e.g., FX-909) or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting-based assay to avoid potential artifacts from metabolic changes induced by PPAR modulators.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.

Subcutaneous Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of PPARγ inhibitors.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

-

Cell Implantation: Human luminal bladder cancer cells (e.g., 1x10^6 5637 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 3 times a week) using calipers, and calculated using the formula: volume = (length × width^2) / 2.

-

Treatment: Once tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into treatment and control groups. The PPARγ inhibitor (e.g., FX-909) is administered orally at specified doses and schedules. The control group receives a vehicle solution.

-

Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, gene expression analysis).

-

Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated.

Immunohistochemistry for PPARG Expression

Objective: To determine the expression level of PPARG in tumor tissue.

Methodology:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific antibody binding is blocked using a blocking serum.

-

Primary Antibody Incubation: Slides are incubated with a primary antibody specific for PPARG at a predetermined dilution overnight at 4°C.

-

Secondary Antibody and Detection: Slides are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.

-

Analysis: The intensity and percentage of nuclear staining for PPARG in tumor cells are assessed by a pathologist.

Visualizations

Figure 1: Simplified PPARγ signaling pathway in luminal bladder cancer and the inhibitory action of FX-909.

References

- 1. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - Institut Curie [institut-curie.org]

- 2. Recurrent activating mutations of PPARγ associated with luminal bladder tumors – IPMC [ipmc.cnrs.fr]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis of PPARγ-mediated transcriptional repression by the covalent inverse agonist FX-909 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. flaretx.com [flaretx.com]

In Vivo Profile of BAY-5516: A Covalent PPARG Inverse-Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BAY-5516 is a novel, orally bioavailable, covalent inverse-agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-activated transcription factor implicated in various physiological and pathological processes. This technical guide provides a comprehensive overview of the in vivo studies and potential applications of this compound, with a focus on its mechanism of action, pharmacokinetic properties, and pharmacodynamic effects. The information presented is intended for researchers, scientists, and drug development professionals investigating new therapeutic avenues targeting PPARG-related disorders, such as luminal bladder cancer.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor that plays a critical role in the regulation of genes involved in adipogenesis, lipid homeostasis, inflammation, and bone biology.[1][2] While PPARG agonists have been developed and clinically tested for various conditions, inverse-agonists, which suppress the basal activity of the receptor, represent a less explored therapeutic strategy.[1][2] this compound has emerged from a series of 4-chloro-6-fluoroisophthalamides as a potent and selective covalent inverse-agonist of PPARG.[1] Its unique mechanism, involving covalent modification of a specific cysteine residue within the PPARG ligand-binding domain (LBD), confers high selectivity and durable target engagement. This document summarizes the key preclinical in vivo data for this compound.

Mechanism of Action

This compound functions as a PPARG inverse-agonist by inducing a transcriptionally repressive complex, which in turn leads to the downregulation of canonical PPARG target gene expression. Structural studies have revealed that the interaction of this compound with PPARG involves a two-step process: an initial non-covalent binding driven by affinity, followed by a covalent bond formation that enhances the interaction with corepressors. This covalent binding to a reactive cysteine uniquely positioned within the PPARG LBD is a key determinant of its high selectivity over other related nuclear receptors.

In Vivo Pharmacokinetics in Rats

The pharmacokinetic profile of this compound was evaluated in rats following intravenous administration. The compound exhibited favorable in vivo properties, including a long half-life and low clearance, distinguishing it from other analogs tested in the same series.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds in Rats

| Compound | Dose (mg/kg, i.v.) | Vss (L/kg) | CL (L/h/kg) | t1/2 (h) |

| This compound | 0.3 - 1.0 | 2.7 | 0.69 | 4.8 |

| BAY-9683 | 0.3 - 1.0 | 0.84 | High | <1 |

| BAY-5094 | 0.3 - 1.0 | 1.8 | High | <1 |

| Data sourced from in vivo studies in rats. |

In Vivo Pharmacodynamics

In vivo studies have demonstrated that this compound leads to the pharmacodynamic regulation of PPARG target gene expression. The observed effects were comparable to those of the known PPARG inverse-agonist SR10221, highlighting the potential of this compound for modulating PPARG activity in a living system.

Potential Applications

The primary therapeutic indication for this compound, based on its mechanism of action, is in the treatment of disorders characterized by hyperactivated PPARG. Luminal bladder cancer, where PPARG is considered a lineage driver, is a key area of interest for the application of PPARG inverse-agonists like this compound.

Experimental Protocols

In Vivo Pharmacokinetics in Rats

-

Animal Model: Male Wistar rats.

-

Compound Administration: this compound, BAY-9683, and BAY-5094 were administered as a single intravenous bolus injection at doses ranging from 0.3 to 1.0 mg/kg.

-

Sample Collection: Blood samples were collected at predetermined time points post-administration.

-

Bioanalysis: Plasma concentrations of the compounds were determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters, including volume of distribution at steady state (Vss), clearance (CL), and half-life (t1/2).

Conclusion

This compound is a promising covalent PPARG inverse-agonist with a well-defined mechanism of action and favorable in vivo pharmacokinetic properties in preclinical models. Its ability to modulate PPARG target gene expression in vivo suggests its potential as a therapeutic agent for disorders driven by PPARG hyperactivation, particularly luminal bladder cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

In-Depth Technical Guide: Pharmacodynamic Regulation by BAY-5516

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the pharmacodynamic properties and mechanism of action of BAY-5516, a novel, orally bioavailable covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This compound is under investigation for its therapeutic potential in conditions driven by hyperactivated PPARγ, such as luminal bladder cancer.

Core Mechanism of Action

This compound functions as a covalent inverse agonist of PPARγ, a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid homeostasis, and inflammation. Unlike PPARγ agonists which activate the receptor and promote the recruitment of transcriptional coactivators, this compound induces a conformational change in the PPARγ ligand-binding domain (LBD) that enhances the recruitment of a transcriptionally repressive complex.[1] This stabilization of the PPARγ-corepressor interaction leads to the repression of canonical PPARγ target gene expression.

The primary molecular mechanism involves the covalent binding of this compound to a uniquely positioned cysteine residue within the PPARγ LBD. Structural studies of related compounds from the same 4-chloro-6-fluoroisophthalamide series reveal that this covalent modification, combined with specific non-covalent interactions, locks the receptor in a conformation that favors binding to corepressors such as NCOR1 and NCOR2 (Nuclear Receptor Corepressor 1 and 2).[1][2] This contrasts with the agonist-bound state, where the receptor conformation promotes the dismissal of corepressors and the recruitment of coactivators.

Pharmacodynamic Profile: Quantitative Data

This compound has been characterized in a variety of biochemical and cellular assays to quantify its potency and efficacy as a PPARγ inverse agonist. The following table summarizes the key quantitative data available from public-domain research.

| Assay Type | Parameter | Value | Target/System | Reference |

| Biochemical Assay | IC50 | 6.1 ± 3.6 nM | PPARγ | --INVALID-LINK-- |

| Cellular Reporter Assay | IC50 (hPPARγ) | 0.40 nM | GAL4-hPPARγ-LBD | [3] (Data for analogous compound BAY-4931) |

| Cellular Reporter Assay | Emax (hPPARγ) | 100% | GAL4-hPPARγ-LBD | [3] (Data for analogous compound BAY-4931) |

| Proliferation Assay | GI50 | 6 nM - >500 nM | Urothelial Cancer Cell Lines | (Data for analogous compound FX-909) |

| In Vivo Studies | PD Regulation | Comparable to SR10221 | PPARγ Target Gene Expression |

Note: Specific quantitative data for this compound is limited in publicly accessible literature. Data from highly analogous compounds from the same discovery programs are included for context and are noted as such.

Key Experimental Protocols

The following protocols are based on methodologies described for the characterization of this compound and closely related covalent PPARγ inverse agonists.

TR-FRET PPARγ Corepressor Recruitment Assay

This biochemical assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.

Objective: To measure the EC50 and Emax of this compound for inducing the recruitment of an NCOR2 peptide to the PPARγ LBD.

Methodology:

-

Reagents:

-

GST-tagged human PPARγ-LBD

-

Terbium (Tb)-labeled anti-GST antibody (FRET donor)

-

Fluorescein-labeled peptide derived from the corepressor NCOR2 (FRET acceptor)

-

This compound serially diluted in DMSO

-

Assay Buffer (e.g., TR-FRET buffer)

-

-

Procedure:

-

Add PPARγ-LBD and Tb-anti-GST antibody to a low-volume 384-well plate and incubate to allow for antibody-LBD binding.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells.

-

Add the fluorescein-labeled NCOR2 peptide to initiate the recruitment reaction.

-

Incubate the plate at room temperature, protected from light, for a defined period (e.g., 1-2 hours).

-

Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal using a suitable plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).

-

Normalize the data to a positive control (e.g., a known inverse agonist like T0070907) and a negative vehicle control.

-

Plot the normalized signal against the logarithm of the compound concentration and fit the data using a four-parameter sigmoidal dose-response curve to determine EC50 and Emax values.

-

Cellular PPARγ Target Gene Reporter Assay

This cell-based assay measures the functional consequence of PPARγ inverse agonism by quantifying the repression of a PPARγ-driven reporter gene.

Objective: To determine the IC50 and Emax of this compound for the repression of PPARγ transcriptional activity in a relevant cell line.

Methodology:

-

Cell Line: A human bladder cancer cell line (e.g., RT112) stably transfected with a reporter construct. The construct contains a PPARγ response element (PPRE) from a target gene promoter (e.g., FABP4) driving the expression of a reporter enzyme (e.g., NanoLuc luciferase).

-

Procedure:

-

Seed the engineered reporter cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO). To measure inverse agonism, cells are typically co-treated with a sub-maximal concentration of a PPARγ agonist (e.g., Rosiglitazone) to induce a baseline reporter signal.

-

Incubate the cells for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a plate reader.

-

A parallel assay (e.g., CellTiter-Glo) can be performed to measure cell viability and normalize for cytotoxicity.

-

-

Data Analysis:

-

Normalize the reporter signal to the cell viability data.

-

Express the data as a percentage of the signal from the agonist-only treated cells (0% inhibition) and vehicle-only cells (100% inhibition).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter sigmoidal dose-response curve to determine IC50 and Emax values.

-

In Vivo Pharmacodynamics

In vivo studies have demonstrated that this compound and its analogs lead to the pharmacodynamic regulation of PPARγ target gene expression. These experiments typically involve administering the compound to tumor-bearing animal models (e.g., urothelial cancer xenografts) and subsequently measuring the expression of known PPARγ target genes in the tumor tissue via methods like quantitative PCR (qPCR) or RNA-seq. The goal is to establish a dose-dependent relationship between compound exposure and target engagement in a physiological setting. While specific quantitative outcomes for this compound are not detailed in available literature, its activity is reported to be comparable to other known inverse agonists like SR10221.

Selectivity and Preclinical Development

An important aspect of the pharmacodynamic profile of this compound is its selectivity. As part of the 4-chloro-6-fluoroisophthalamide series, it was designed for high selectivity for PPARγ over other related nuclear receptors, such as PPARα and PPARδ. This selectivity is achieved through a combination of the covalent binding mechanism to the unique cysteine residue and specific interactions within the ligand-binding pocket. The low reactivity of the covalent warhead further contributes to a favorable selectivity profile, minimizing off-target interactions. These properties, combined with oral bioavailability, position this compound as a valuable tool for further in vivo studies to explore the therapeutic potential of PPARγ inverse agonism.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of BAY-5516 and PPARG Interaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular interactions between the covalent inverse agonist BAY-5516 and its target, the Peroxisome Proliferator-Activated Receptor Gamma (PPARG). This document details the quantitative binding data, experimental methodologies for key assays, and visualizes the pertinent biological pathways and experimental workflows.

Quantitative Data Summary

The interaction between this compound and PPARG has been characterized by its inhibitory concentration (IC50) value, which quantifies the concentration of the compound required to inhibit 50% of the PPARG activity.

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | PPARG | Inverse Agonist Activity Assay | 6.1 ± 3.6 nM [1] |

Structural Insights from X-Ray Crystallography

The three-dimensional structure of the ternary complex of the PPARG ligand-binding domain (LBD), the corepressor peptide NCOR2, and the inverse agonist this compound has been determined by X-ray diffraction.[1] This structural data provides critical insights into the mechanism of inverse agonism.

| PDB ID | Macromolecules | Ligand | Experimental Method | Resolution (Å) |

| 8B94 | PPARG, NCOR2 | This compound | X-Ray Diffraction | 1.55 |

The crystal structure reveals that this compound binds within the ligand-binding pocket of PPARG, inducing a conformational change that stabilizes the interaction with the corepressor NCOR2. This stabilization of the corepressor complex is a hallmark of inverse agonism, leading to the repression of target gene transcription.

Experimental Protocols

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay is a common method to quantify the ability of a compound to modulate the interaction between PPARγ and its corepressors. The principle of this time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide. When the corepressor peptide binds to the PPARγ-LBD, excitation of the terbium donor leads to energy transfer to the fluorescein acceptor, resulting in a high FRET signal. Inverse agonists enhance this interaction, leading to an increased FRET ratio.

Materials:

-

GST-tagged PPARγ Ligand Binding Domain (LBD)

-

Terbium-labeled anti-GST antibody

-

Fluorescein-labeled corepressor peptide (e.g., from NCOR2)

-

Test compound (e.g., this compound)

-

Assay buffer

-

384-well microplates

-

TR-FRET compatible plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare a mixture of the GST-PPARG-LBD and the fluorescein-labeled corepressor peptide in the assay buffer. Prepare the terbium-labeled anti-GST antibody in the assay buffer.

-

Assay Assembly: To the wells of a 384-well plate, add the test compound dilutions. Subsequently, add the PPARG-LBD/corepressor peptide mixture. Finally, add the terbium-labeled anti-GST antibody.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.

-

Data Acquisition: Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at approximately 340 nm and measure the emission at two wavelengths: ~495 nm (terbium emission) and ~520 nm (fluorescein emission).

-

Data Analysis: Calculate the 520/495 nm emission ratio for each well. Plot the emission ratio against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

References

The Dual-Faceted Interaction of BAY-5516 with PPARγ: A Technical Guide to Pre- and Post-Covalent Binding

For Researchers, Scientists, and Drug Development Professionals

BAY-5516 is a potent, orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that is a key regulator of adipogenesis, lipid metabolism, and inflammation.[1] In certain pathological contexts, such as luminal bladder cancer, hyperactivation of PPARγ signaling can drive disease progression, making it a compelling therapeutic target.[1][2] this compound represents a class of molecules designed to repress this activity through a unique covalent binding mechanism. This technical guide provides an in-depth exploration of the pre-covalent and post-covalent binding events that define the interaction of this compound with PPARγ, offering insights into its mechanism of action and the experimental approaches used for its characterization.

Quantitative Analysis of this compound Binding and Activity

While specific kinetic parameters for the covalent modification of PPARγ by this compound, such as the inactivation rate constant (k_inact) and the initial binding affinity (K_I), are not publicly available, the overall potency and efficacy have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and related covalent inverse agonists.

Table 1: Biochemical and Cellular Activity of this compound and Analogs

| Compound | PPARγ Corepressor Recruitment (TR-FRET) EC₅₀ (nM) | RT112-FABP4-NLucP Cellular Reporter Assay IC₅₀ (nM) |

| This compound | Data not available | ~1[3] |

| BAY-5094 | Data not available | Data not available |

| BAY-9683 | Data not available | Data not available |

| T0070907 | ~30[3] | Data not available |

| SR33068 | ~10-30 | Data not available |

| BAY-4931 | ~10-30 | Data not available |

Note: EC₅₀ and IC₅₀ values are approximate and sourced from graphical representations in the cited literature.

The Two-Step Mechanism of Covalent Inverse Agonism

The interaction of this compound with PPARγ is a two-step process, beginning with a reversible, non-covalent binding event (pre-covalent state) followed by an irreversible covalent bond formation with a specific cysteine residue (Cys285) within the ligand-binding pocket (post-covalent state).

Structural studies of related covalent inverse agonists have revealed that these two states are characterized by distinct molecular conformations. It is hypothesized that the interactions in the pre-covalent conformation are the primary drivers of binding affinity (K_I), while the interactions established in the post-covalent conformation are more critical for the cellular functional effects, specifically the enhanced recruitment of corepressor proteins.

Signaling Pathway of PPARγ Inverse Agonism

Upon covalent binding, this compound induces a conformational change in the PPARγ ligand-binding domain (LBD). This altered conformation promotes the dissociation of coactivator proteins and facilitates the recruitment and stabilization of a corepressor complex, which includes proteins such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator for Retinoid and Thyroid Hormone Receptors (SMRT). This corepressor complex then recruits histone deacetylases (HDACs) to the promoter regions of PPARγ target genes, leading to chromatin condensation and transcriptional repression.

Caption: PPARγ inverse agonism pathway initiated by this compound.

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used to characterize this compound are not publicly available. However, based on established methodologies for studying covalent inhibitors and nuclear receptor modulation, the following sections outline the general principles and likely components of these key experiments.

PPARγ Corepressor Recruitment TR-FRET Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to quantify the interaction between a nuclear receptor and its coregulator peptides. In the context of this compound, this assay would measure the compound's ability to promote the binding of a corepressor peptide (e.g., from NCoR1 or SMRT) to the PPARγ LBD.

General Protocol:

-

Reagent Preparation:

-

Purified, recombinant GST- or His-tagged PPARγ LBD.

-

Biotinylated corepressor peptide containing a corepressor nuclear receptor (CoRNR) box motif (e.g., from NCoR1).

-

Terbium- or Europium-labeled anti-GST or anti-His antibody (FRET donor).

-

Streptavidin-conjugated fluorophore (e.g., APC or d2) (FRET acceptor).

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

Add PPARγ LBD, the labeled antibody, the biotinylated corepressor peptide, and the streptavidin-acceptor to the wells of a low-volume 384-well plate.

-

Add this compound or vehicle control (DMSO) to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths for the chosen donor-acceptor pair (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence.

-

-

Data Analysis:

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Caption: General workflow for a TR-FRET based corepressor recruitment assay.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

Intact protein mass spectrometry is a direct method to confirm the formation of a covalent adduct between a small molecule and its protein target. The analysis measures the mass of the intact protein before and after incubation with the covalent inhibitor. An increase in mass corresponding to the molecular weight of the inhibitor confirms covalent modification.

General Protocol:

-

Sample Preparation:

-

Incubate purified PPARγ LBD with an excess of this compound for a sufficient time to ensure complete covalent modification.

-

A control sample of PPARγ LBD with vehicle (DMSO) should be prepared in parallel.

-

Remove unbound this compound using a desalting column or buffer exchange.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Acquire the mass spectra over an appropriate m/z range to observe the multiply charged ions of the intact protein.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to determine the average molecular weight of the protein in both the control and this compound-treated samples.

-

Compare the masses to confirm the expected mass shift corresponding to the addition of one molecule of this compound.

-

Caption: General workflow for intact protein mass spectrometry analysis.

RT112-FABP4-NLucP Cellular Reporter Assay

This cellular assay is designed to measure the transcriptional repression of a known PPARγ target gene, Fatty Acid Binding Protein 4 (FABP4), in a relevant cell line. The RT112 bladder cancer cell line is engineered to express a NanoLuc® luciferase (NLucP) reporter gene under the control of the FABP4 promoter. A decrease in luciferase activity upon treatment with this compound indicates inverse agonism.

General Protocol:

-

Cell Culture and Plating:

-

Culture the RT112-FABP4-NLucP reporter cell line under standard conditions.

-

Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Treat the cells with the compound dilutions or vehicle control and incubate for a specified period (e.g., 24-48 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate (e.g., furimazine for NanoLuc®).

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence data to a measure of cell viability if necessary.

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: General workflow for a cellular reporter assay.

Conclusion

This compound exemplifies a sophisticated approach to targeting nuclear receptor activity through covalent modification. Its dual-phase binding mechanism, characterized by distinct pre-covalent and post-covalent interactions, underscores the intricate structure-activity relationships that govern its function as a PPARγ inverse agonist. While specific quantitative kinetic data and detailed experimental protocols remain proprietary, the conceptual framework and general methodologies outlined in this guide provide a solid foundation for understanding and further investigating this important class of therapeutic agents. Future research focused on elucidating the precise kinetic parameters and detailed structural dynamics of the this compound-PPARγ interaction will be invaluable for the continued development of targeted covalent therapies.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

The Inverse Agonist BAY-5516: A Technical Guide to its Modulation of PPARG Target Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a key nuclear receptor involved in adipogenesis, lipid metabolism, and inflammation. Unlike PPARG agonists which activate transcription, this compound induces a transcriptionally repressive complex, leading to the downregulation of canonical PPARG target genes. This technical guide provides a comprehensive overview of the effects of this compound on PPARG target gene expression, including available data, experimental methodologies, and the underlying signaling pathway.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a pivotal role in regulating a diverse array of physiological processes.[1] Upon activation by agonists, PPARG forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes, leading to their transcriptional activation. This signaling cascade is crucial for adipocyte differentiation, lipid and glucose homeostasis, and the modulation of inflammatory responses.

Inverse agonists of PPARG, such as this compound, represent a distinct pharmacological class. Instead of activating PPARG, they stabilize a receptor conformation that preferentially recruits corepressors, actively repressing the basal transcriptional activity of PPARG.[1] This mechanism of action makes them valuable tools for studying PPARG signaling and holds therapeutic potential for conditions associated with PPARG hyperactivation.

This compound: Mechanism of Action

This compound is a 4-chloro-6-fluoroisophthalamide derivative that acts as a covalent inverse agonist of PPARG.[1] Its mechanism involves the formation of a covalent bond with a specific cysteine residue within the ligand-binding domain of PPARG. This interaction locks the receptor in an inactive conformation, promoting the recruitment of a corepressor complex and leading to the repression of target gene expression.[1]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a PPARG inverse agonist.

Effect of this compound on PPARG Target Gene Expression: Quantitative Data

Studies have shown that this compound leads to a pharmacodynamic regulation of PPARG target gene expression in vivo that is comparable to the known inverse agonist SR10221.[1] As an inverse agonist, this compound is expected to repress the expression of well-established PPARG target genes. While the primary publication on this compound does not provide specific quantitative data on the repression of individual target genes in its abstract, the effect can be inferred from its mechanism of action.

For illustrative purposes, the following table summarizes the expected effect of a PPARG inverse agonist on key target genes based on the known biology of PPARG. It is important to note that the exact fold repression by this compound would need to be determined experimentally.

| Target Gene | Function | Expected Effect of this compound |

| FABP4 (aP2) | Fatty acid binding and transport | Repression |

| ADIPOQ (Adiponectin) | Adipokine with insulin-sensitizing and anti-inflammatory effects | Repression |

| CD36 | Fatty acid translocase | Repression |

| LPL (Lipoprotein Lipase) | Hydrolysis of triglycerides | Repression |

| GLUT4 (SLC2A4) | Insulin-regulated glucose transporter | Repression |

Experimental Protocols

Detailed experimental protocols for assessing the effect of this compound on PPARG target gene expression would typically involve cell culture, compound treatment, RNA extraction, and quantitative real-time PCR (qPCR).

Cell Culture and Treatment

A common experimental workflow for evaluating the effect of compounds on gene expression is outlined below.

Caption: General experimental workflow for gene expression analysis.

Cell Lines: Cell lines endogenously expressing PPARG, such as adipocyte cell lines (e.g., 3T3-L1) or macrophage cell lines (e.g., RAW 264.7), would be suitable models.

Treatment: Cells would be treated with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 6, 12, or 24 hours) to determine dose- and time-dependent effects. A vehicle control (e.g., DMSO) should be included in all experiments.

RNA Extraction and cDNA Synthesis

Total RNA would be isolated from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA should be assessed using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis. First-strand cDNA synthesis would then be performed from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

Quantitative Real-Time PCR (qPCR)

qPCR is a standard method for quantifying gene expression levels.

Reaction Setup: A typical qPCR reaction mixture would include:

-

cDNA template

-

Forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

-

SYBR Green or a probe-based master mix

-

Nuclease-free water

Cycling Conditions: A standard qPCR protocol generally consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified product when using SYBR Green.

Data Analysis: The relative expression of the target genes would be calculated using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to that of the reference gene and relative to the vehicle-treated control group.

Conclusion

This compound is a valuable chemical probe for investigating the biological roles of PPARG. As a covalent inverse agonist, it effectively represses the expression of canonical PPARG target genes. The methodologies described in this guide provide a framework for researchers to further elucidate the specific effects of this compound on gene regulation and to explore its therapeutic potential in diseases driven by aberrant PPARG activity. Further studies are warranted to provide detailed quantitative data on the dose- and time-dependent repression of a wider range of PPARG target genes by this compound in various cellular contexts.

References

Unlocking Therapeutic Potential: A Technical Guide to BAY-5516, a Covalent PPARγ Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-5516 is a novel, orally bioavailable, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor implicated in a range of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the preclinical data and therapeutic potential of this compound. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. The information presented herein is intended to support further investigation into this compound as a potential therapeutic agent for disorders driven by hyperactivated PPARγ, such as luminal bladder cancer.[1][2]

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[1] While PPARγ agonists have been clinically utilized, they are associated with certain side effects. The therapeutic avenue of inverse agonism, which represses the basal transcriptional activity of PPARγ, remains a less explored but promising strategy for diseases characterized by PPARγ hyperactivation. This compound, along with its analogs BAY-5094 and BAY-9683, represents a new class of 4-chloro-6-fluoroisophthalamides that act as covalent inverse agonists of PPARγ. These compounds offer a novel approach to modulate PPARγ signaling and hold potential for the treatment of conditions like luminal bladder cancer.

Mechanism of Action

This compound exerts its therapeutic effect through a distinct mechanism of action. Unlike agonists that activate PPARγ, this compound functions as an inverse agonist by inducing a transcriptionally repressive state. This is achieved through a covalent modification of a specific cysteine residue within the PPARγ ligand-binding domain. This covalent binding stabilizes a conformation of PPARγ that enhances its interaction with corepressors, leading to the repression of target gene expression.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as a PPARγ inverse agonist.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound and its analogs, providing a comparative overview of their potency and properties.

Table 1: In Vitro Characterization

| Compound | Hepatocyte Stability (Species) | Caco-2 Permeability (A-B, B-A) | PXR Activation |

| This compound | Low | High | Minimal |

| BAY-5094 | Low | High | Minimal |

| BAY-9683 | Low | High | Minimal |

Data extracted from preclinical studies.

Table 2: In Vivo Pharmacokinetics in Rats

| Compound | Dose (mg/kg, i.v.) | Vss (L/kg) | CL (L/h/kg) | T½ (h) |

| This compound | 0.3 - 1.0 | 2.7 | 0.69 | 4.8 |

| BAY-5094 | 0.3 - 1.0 | 1.8 | High | <1 |

| BAY-9683 | 0.3 - 1.0 | 0.84 | High | <1 |

Vss: Volume of distribution at steady state; CL: Clearance; T½: Half-life. Data from intravenous bolus injection in rats.

Table 3: Selectivity Profile

| Compound | PPARα Activity | PPARδ Activity | Other Nuclear Receptors |

| This compound | No significant activity | No significant activity | No significant activity |

| BAY-5094 | No significant activity | No significant activity | No significant activity |

| BAY-9683 | No significant activity | No significant activity | No significant activity |

Selectivity was assessed using GAL4 – nuclear receptor hybrid reporter gene assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

Covalent Binding Assay

Objective: To confirm the covalent interaction of this compound with the PPARγ ligand-binding domain (LBD).

Methodology:

-

Protein Incubation: Recombinant human PPARγ-LBD is incubated with a molar excess of this compound at a specified temperature and for a defined period to allow for covalent bond formation.

-

Mass Spectrometry Analysis: The protein-ligand complex is then analyzed by intact mass spectrometry (e.g., LC-MS).

-

Data Interpretation: A mass shift corresponding to the molecular weight of this compound covalently bound to the PPARγ-LBD confirms the covalent interaction.

In Vivo Pharmacodynamic Studies

Objective: To assess the in vivo efficacy of this compound in regulating PPARγ target gene expression.

Methodology:

-

Animal Model: Appropriate animal models, such as mice bearing xenografts of human luminal bladder cancer cells, are used.

-

Dosing: Animals are treated with this compound, a vehicle control, and a known PPARγ inverse agonist (e.g., SR10221) for comparison. Dosing is typically performed orally.

-

Tissue Collection: At the end of the treatment period, tumor tissues are harvested.

-

Gene Expression Analysis: RNA is extracted from the tumor samples, and the expression levels of known PPARγ target genes are quantified using methods like quantitative real-time PCR (qRT-PCR) or RNA sequencing.

-

Data Analysis: Changes in target gene expression in the this compound treated group are compared to the control and reference compound groups to determine the in vivo pharmacodynamic effect.

X-ray Crystallography

Objective: To elucidate the structural basis of this compound's interaction with PPARγ.

Methodology:

-

Protein-Ligand Complex Formation: The PPARγ-LBD is co-crystallized with this compound and a corepressor peptide (e.g., NCOR2).

-

Crystal Growth: Crystals of the ternary complex are grown under specific conditions.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the three-dimensional structure of the complex is solved and refined.

-

Structural Analysis: The crystal structure reveals the precise binding mode of this compound within the PPARγ ligand-binding pocket and the conformational changes that lead to inverse agonism.

Visualizations

Experimental Workflow for Characterization of this compound

Caption: A generalized workflow for the discovery and characterization of this compound.

Conclusion and Future Directions

This compound has been identified as a potent and selective covalent inverse agonist of PPARγ with favorable oral bioavailability. Preclinical studies have demonstrated its ability to modulate PPARγ target gene expression in vivo, suggesting its therapeutic potential for diseases driven by PPARγ hyperactivation, such as luminal bladder cancer. The detailed characterization of its mechanism of action and its promising pharmacokinetic profile warrant further investigation. Future studies should focus on comprehensive efficacy and safety evaluations in relevant disease models to support its potential progression into clinical development. As of the latest available information, there are no publicly listed clinical trials for this compound.

References

- 1. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PUBDB [bib-pubdb1.desy.de]

- 2. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BAY-5516: Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-5516 is a potent and orally bioavailable covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). As a ligand-activated transcription factor, PPARG is a key regulator of cellular differentiation, metabolism, and inflammation. In certain malignancies, such as luminal bladder cancer, hyperactivation of PPARG signaling drives tumor growth. This compound covalently binds to a specific cysteine residue within the PPARG ligand-binding domain, inducing a conformational change that promotes the recruitment of a transcriptional repressive complex. This leads to the downregulation of PPARG target genes, offering a promising therapeutic strategy for PPARG-dependent cancers. These application notes provide detailed protocols for in vivo studies involving this compound, including pharmacokinetic and pharmacodynamic assessments, as well as a representative xenograft efficacy study protocol.

Data Presentation

Table 1: In Vivo Pharmacokinetics of this compound in Rats

| Parameter | Value | Unit |

| Dose (Intravenous) | 0.3 - 1.0 | mg/kg |

| Volume of Distribution (Vss) | 2.7 | L/kg |

| Clearance (CL) | 0.69 | L/h/kg |

| Half-life (t½) | 4.8 | h |

Table 2: Representative In Vivo Efficacy of a PPARG Inverse Agonist (FX-909) in a UM-UC-9 Bladder Cancer Xenograft Model

| Treatment Group | Dose | Dosing Schedule | Study Duration | Tumor Growth Inhibition |

| Vehicle | - | PO, BID | 21 days | - |

| FTX-6746 | 30 | PO, BID | 21 days | Significant Regression |

| FTX-6746 | 60 | PO, BID | 21 days | Significant Regression |

| FX-909 | 3 | PO, BID | 21 days | Significant Regression |

| FX-909 | 10 | PO, BID | 21 days | Significant Regression |

| FX-909 | 30 | PO, BID | 21 days | Significant Regression |

Note: Data for FX-909 and FTX-6746 are provided as representative examples of the expected in vivo efficacy of potent PPARG inverse agonists in a relevant cancer model.

Experimental Protocols

In Vivo Pharmacokinetic (PK) Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

-

This compound

-

Vehicle suitable for intravenous administration (e.g., a solution of 10% DMSO, 40% PEG300, and 50% water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Cannulated jugular vein catheters

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Protocol:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.

-

Dosing:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer a single intravenous bolus dose of this compound (e.g., 0.5 mg/kg) via the tail vein.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the key pharmacokinetic parameters (e.g., Clearance, Volume of Distribution, Half-life) using appropriate software (e.g., Phoenix WinNonlin).

-

In Vivo Pharmacodynamic (PD) Study in a Mouse Xenograft Model

Objective: To assess the in vivo target engagement of this compound by measuring the modulation of a PPARG target gene in a tumor xenograft.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

UM-UC-9 human bladder cancer cells

-

Female immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

-

Matrigel

-

Calipers

-

RNA extraction and purification kits

-

qRT-PCR reagents and instrument

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously implant UM-UC-9 cells mixed with Matrigel into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by caliper measurements.

-

Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups.

-

-

Dosing:

-

Administer a single oral gavage dose of this compound (e.g., 100 mg/kg) or vehicle to the respective groups.

-

-

Tumor Collection:

-

At a specified time point post-dose (e.g., 24 hours), euthanize the mice and excise the tumors.

-

-

RNA Analysis:

-

Extract total RNA from the tumor samples.

-

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA expression levels of a known PPARG target gene (e.g., FABP4).

-

Normalize the expression data to a housekeeping gene (e.g., GAPDH).

-

-

Data Analysis:

-

Compare the relative expression of the target gene in the this compound-treated group to the vehicle-treated group to determine the extent of target gene repression.

-

Representative In Vivo Efficacy Study in a Bladder Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous bladder cancer xenograft model.

Materials:

-

This compound

-

Vehicle for oral administration

-

UM-UC-9 or other suitable PPARG-dependent bladder cancer cells

-

Female immunodeficient mice

-

Matrigel

-

Calipers

Protocol:

-

Tumor Cell Implantation and Growth Monitoring:

-

Follow the same procedure as in the pharmacodynamic study.

-

-

Treatment:

-

Once tumors are established, begin daily or twice-daily oral administration of this compound (at various dose levels, e.g., 10, 30, 100 mg/kg) or vehicle.

-

-

Tumor Volume and Body Weight Measurement:

-

Measure tumor volume using calipers and record the body weight of the mice 2-3 times per week.

-

-

Study Endpoint:

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

Euthanize the mice at the end of the study.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Analyze the body weight data to assess the general toxicity of the treatment.

-

If applicable, perform survival analysis.

-

Mandatory Visualizations

Application Notes and Protocols for BAY-5516 in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of BAY-5516, a covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG), in various cell culture assays. The protocols outlined below are designed to assess the biological activity of this compound, including its impact on cell proliferation, its direct interaction with the PPARG receptor, and its effect on target gene expression.

Mechanism of Action

This compound is a covalent inverse agonist of PPARG, a ligand-activated transcription factor that plays a crucial role in adipogenesis, inflammation, and lipid metabolism.[1] Unlike PPARG agonists that activate gene transcription, inverse agonists like this compound promote the recruitment of corepressors (e.g., NCOR1 and SMRT) to the PPARG transcriptional complex.[2][3] This action leads to the repression of PPARG target gene expression.[1] In cancer cell lines with activated PPARG signaling, such as certain bladder cancers, this repression can result in anti-proliferative effects.

Caption: Mechanism of action of this compound as a PPARG inverse agonist.

Data Presentation

| Assay Type | Cell Line | Key Parameter | Expected Outcome with this compound | Reference Compound (Example) |

| Cell Proliferation | UM-UC-9 | IC50 | Dose-dependent decrease in cell viability | T0070907 |

| Corepressor Recruitment | N/A (Biochemical) | EC50 | Dose-dependent increase in PPARG-NCOR2 interaction | SR10221 |

| Target Gene Expression | UM-UC-9 | Relative Expression | Dose-dependent decrease in FABP4 mRNA levels | GW9662 (Antagonist) |

Experimental Protocols

Cell Culture of UM-UC-9

The human bladder cancer cell line UM-UC-9 is a suitable model for studying PPARG inverse agonists due to its known PPARG activity.

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Non-Essential Amino Acids (NEAA).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage sub-confluent cultures (70-80%) by rinsing with PBS, detaching with 0.25% Trypsin-EDTA, and reseeding at a ratio of 1:3 to 1:6.

Anti-Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for the MTT-based anti-proliferation assay.

Protocol:

-

Cell Seeding: Seed UM-UC-9 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in growth medium. A suggested starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (e.g., 0.1% DMSO).

-

Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the respective wells.

-